8-Decenal, (8Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

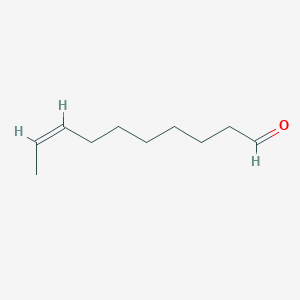

8-Decenal, (8Z)-: is an organic compound with the molecular formula C10H18O It is a type of aldehyde with a double bond in the Z configuration at the eighth carbon atom(Z)-8-decenal and is characterized by its distinct structure, which includes a long carbon chain with a terminal aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Octene: One common method for synthesizing 8-Decenal, (8Z)- involves the hydroformylation of 1-octene. This process uses a rhodium catalyst and a mixture of carbon monoxide and hydrogen gas under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of the aldehyde.

Partial Hydrogenation of 8-Decynoic Acid: Another method involves the partial hydrogenation of 8-decyonic acid using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond in the Z configuration, yielding 8-Decenal, (8Z)-.

Industrial Production Methods: Industrial production of 8-Decenal, (8Z)- typically involves large-scale hydroformylation processes due to their efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 8-Decenal, (8Z)- can undergo oxidation reactions to form 8-decanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 8-decenol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Addition Reactions: The double bond in 8-Decenal, (8Z)- can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes or haloalkanes, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.

Major Products Formed:

Oxidation: 8-Decanoic acid.

Reduction: 8-Decenol.

Addition: 8,9-Dibromodecane or 8-Bromodecane.

Scientific Research Applications

Chemistry: 8-Decenal, (8Z)- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, 8-Decenal, (8Z)- is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing behavior and communication.

Medicine: Research into the medicinal applications of 8-Decenal, (8Z)- is ongoing. Its potential as a precursor for bioactive compounds is being explored, particularly in the development of new pharmaceuticals.

Industry: In the industrial sector, 8-Decenal, (8Z)- is used in the production of fragrances and flavors. Its aldehyde group imparts a pleasant scent, making it a valuable ingredient in perfumery and flavoring agents.

Mechanism of Action

The mechanism of action of 8-Decenal, (8Z)- involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in a sensory response. The aldehyde group can also undergo nucleophilic addition reactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

(E)-8-Decenal: This is the E isomer of 8-Decenal, differing in the configuration of the double bond.

8-Decanoic Acid: The fully oxidized form of 8-Decenal.

8-Decenol: The reduced form of 8-Decenal.

Uniqueness: 8-Decenal, (8Z)- is unique due to its Z configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with other molecules, making it a valuable compound in various applications.

Biological Activity

8-Decenal, also known as (8Z)-dec-2-enal, is a straight-chain aldehyde with the molecular formula C10H18O. It is recognized for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound has garnered attention in various fields of research due to its unique structure and the biological implications of its activity.

Chemical Structure and Properties

The structure of 8-Decenal features a long carbon chain with a double bond at the 8th position, which contributes to its reactivity and biological interactions. Its chemical structure can be represented as follows:

This configuration allows it to participate in various chemical reactions and interactions with biological systems.

Antimicrobial Activity

Research indicates that 8-Decenal exhibits significant antimicrobial properties. In studies assessing its effectiveness against various microbial strains, it has shown considerable inhibition against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values suggest that 8-Decenal can be a potent candidate for developing new antimicrobial agents.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

These findings indicate that 8-Decenal could potentially be utilized in treating infections caused by resistant bacterial strains, highlighting its importance in pharmaceutical applications .

Antifungal Activity

In addition to its antibacterial effects, 8-Decenal has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of various fungal pathogens, making it a candidate for further investigation in antifungal therapies .

Anticancer Potential

The anticancer properties of 8-Decenal have also been explored. Preliminary studies suggest that it may induce cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations.

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 30.91 |

| HepG2 | 21.19 |

These results point towards the potential use of 8-Decenal as a lead compound in the development of novel anticancer agents .

The biological mechanisms underlying the activity of 8-Decenal are still under investigation. However, it is believed that its lipophilic nature allows it to disrupt cellular membranes, leading to increased permeability and subsequent cell death in microbial and cancerous cells. Further studies are necessary to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Natural Products evaluated the antimicrobial efficacy of various aldehydes, including 8-Decenal. The results highlighted its superior activity against resistant strains compared to standard antibiotics, suggesting its potential role in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with 8-Decenal resulted in significant cytotoxicity, with researchers observing apoptosis markers post-treatment. This study emphasizes the need for further exploration into its molecular targets within cancer pathways .

Properties

CAS No. |

174155-46-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(Z)-dec-8-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2- |

InChI Key |

DGJAEYIZIUUWSJ-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=C\CCCCCCC=O |

Canonical SMILES |

CC=CCCCCCCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.